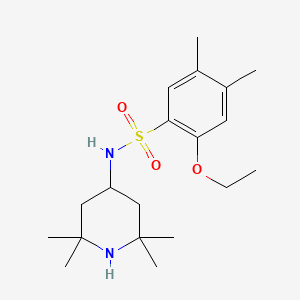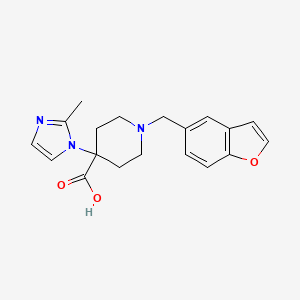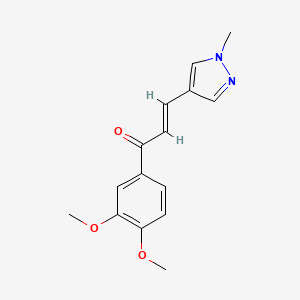![molecular formula C15H14F4N2O B5474390 6-fluoro-4-methyl-2-[2-(trifluoromethyl)morpholin-4-yl]quinoline](/img/structure/B5474390.png)
6-fluoro-4-methyl-2-[2-(trifluoromethyl)morpholin-4-yl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-fluoro-4-methyl-2-[2-(trifluoromethyl)morpholin-4-yl]quinoline” is a complex organic compound. It contains a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring and a pyridine ring). This compound also contains fluorine and trifluoromethyl groups, which can significantly alter the properties of the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the quinoline core and the introduction of the fluorine and trifluoromethyl groups. Various methods exist to introduce this functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline core, with the fluorine and trifluoromethyl groups attached at specific positions on the ring. The exact structure would depend on the positions of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would be influenced by the presence of the fluorine and trifluoromethyl groups. These groups are highly electronegative, which can affect the reactivity of the compound. For example, trifluoromethyl-substituted compounds are often strong acids .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the fluorine and trifluoromethyl groups. These groups can affect properties such as solubility, boiling point, and melting point .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(6-fluoro-4-methylquinolin-2-yl)-2-(trifluoromethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F4N2O/c1-9-6-14(20-12-3-2-10(16)7-11(9)12)21-4-5-22-13(8-21)15(17,18)19/h2-3,6-7,13H,4-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFONQSVHQUJJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)F)N3CCOC(C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[2-(7-ethyl-1H-indol-3-yl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5474318.png)
![1-Methyl-4-[2-(4-prop-2-enoxyphenoxy)ethyl]piperazine;hydrochloride](/img/structure/B5474332.png)

![methyl 7-methyl-3-oxo-5-phenyl-2-(1H-pyrrol-2-ylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5474345.png)
![3-(3-chlorophenyl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5474359.png)


![4-(3-hydroxy-3-methylbutyl)-N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)benzamide](/img/structure/B5474369.png)
![2-{2-[4-(benzyloxy)phenyl]vinyl}-8-quinolinol](/img/structure/B5474399.png)
![4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5474407.png)
![methyl 2-{5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-furyl}benzoate](/img/structure/B5474414.png)
![3-(3-chlorophenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5474415.png)

![5-{2-[3-(2,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5474427.png)
